molecular formula C13H12O5 B1683303 3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid CAS No. 105364-56-5

3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid

Cat. No.: B1683303
CAS No.: 105364-56-5
M. Wt: 248.23 g/mol
InChI Key: PPZVSYXNLXFYAD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

WF 3681 is a novel inhibitor of aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, where it reduces glucose to sorbitol. WF 3681 exhibits an IC50 of 2.5 x 10^-7 M , indicating its strong inhibitory effect on this enzyme. It does not significantly reduce the accumulation of sorbitol in rat sciatic nerves of diabetic rats .

Cellular Effects

The primary cellular effect of WF 3681 is its inhibition of aldose reductase . This enzyme plays a crucial role in the polyol pathway, a secondary route for glucose metabolism. By inhibiting aldose reductase, WF 3681 can potentially affect the balance of glucose and sorbitol within cells, which could have implications for cellular processes such as osmoregulation and redox balance.

Molecular Mechanism

The molecular mechanism of WF 3681 involves its interaction with aldose reductase As an inhibitor, WF 3681 binds to the active site of the enzyme, preventing it from catalyzing the reduction of glucose to sorbitol

Dosage Effects in Animal Models

It has been noted that WF 3681 does not significantly reduce the accumulation of sorbitol in rat sciatic nerves of diabetic rats

Metabolic Pathways

WF 3681 is involved in the polyol pathway through its inhibition of aldose reductase . This enzyme catalyzes the reduction of glucose to sorbitol, a key step in the polyol pathway. By inhibiting this enzyme, WF 3681 can potentially affect the flux through this pathway and the levels of its metabolites.

Chemical Reactions Analysis

Types of Reactions

WF-3681 primarily undergoes aldol condensation reactions during its synthesis . The compound’s structure allows it to participate in various chemical reactions, including:

    Oxidation: WF-3681 can undergo oxidation reactions, particularly at the hydroxy and keto functional groups.

    Reduction: The compound can be reduced to form different derivatives with potential biological activities.

    Substitution: WF-3681 can participate in substitution reactions, especially at the phenyl ring and the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of WF-3681, which may exhibit different biological activities and therapeutic potentials .

Comparison with Similar Compounds

WF-3681 is unique among aldose reductase inhibitors due to its specific structure and high potency . Similar compounds include:

    Epalrestat: Another aldose reductase inhibitor used clinically for diabetic neuropathy.

    Sorbinil: A potent aldose reductase inhibitor studied for its effects on diabetic complications.

    Tolrestat: An aldose reductase inhibitor with similar therapeutic applications.

WF-3681 stands out due to its fungal origin and unique chemical structure, which may offer advantages in terms of specificity and potency .

Properties

IUPAC Name

3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c14-10(15)7-6-9-11(12(16)13(17)18-9)8-4-2-1-3-5-8/h1-5,9,16H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZVSYXNLXFYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC2CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909465
Record name 3-(4-Hydroxy-5-oxo-3-phenyl-2,5-dihydrofuran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105364-56-5
Record name WF 3681
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105364565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Hydroxy-5-oxo-3-phenyl-2,5-dihydrofuran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(4-Ethoxycarbonyloxy-5-oxo-3-phenyl-2,5-dihydro-2-furyl)propionic acid (20 mg) was dissolved in methanol (3 ml), and 10% aqueous potassium carbonate (3 ml) was added. The mixture was stirred at room temperature for 1 hour. The reaction mixture was poured into ice water (10 ml), acidified with hydrochloric acid, and extracted with ethyl acetate. The extract was washed with water and dried over magnesium sulfate. The solvent was then distilled off. The remaining oil was purified by preparative silice gel thin layer chromatography (developer: 5% methanol-chloroform). Recrystallization from chloroform gave 3-(4-hydroxy-5-oxo-3-phenyl-2,5-dihydro-2-furyl)propionic acid (11 mg) as colorless needles. m.p. 177°-179° C.
Name
3-(4-Ethoxycarbonyloxy-5-oxo-3-phenyl-2,5-dihydro-2-furyl)propionic acid
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid
Reactant of Route 2
3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid
Reactant of Route 3
3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid
Reactant of Route 4
3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid
Reactant of Route 5
3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid
Reactant of Route 6
3-(4-hydroxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoic acid
Customer
Q & A

Q1: What is WF-3681 and what is its mechanism of action?

A1: WF-3681 is a naturally occurring compound isolated from the fungus Chaetomella raphigera. [] It acts as an aldose reductase inhibitor, specifically targeting the enzyme responsible for converting glucose into sorbitol. [, , ] By inhibiting this pathway, WF-3681 may help prevent the accumulation of sorbitol in tissues, which is believed to contribute to diabetic complications like neuropathy. [, ]

Q2: What is the structure of WF-3681 and how was it determined?

A2: WF-3681's structure was elucidated through a combination of spectroscopic and chemical analyses, including elemental analysis, high-resolution electron impact mass spectrometry, and various spectroscopic techniques. [, ] This led to the determination of its molecular formula as C13H12O5. [] The complete three-dimensional structure was confirmed through X-ray crystallography. [] The molecule was found to possess a planar phenyl ring and a furan ring system with a propionic acid side chain. []

Q3: How potent is WF-3681 as an aldose reductase inhibitor?

A3: WF-3681 exhibits potent inhibitory activity against aldose reductase with an IC50 value of 2.5 x 10-7 M against the partially purified enzyme from rabbit lens. [] This highlights its strong affinity for and ability to inhibit this enzyme.

Q4: Have any structure-activity relationship (SAR) studies been conducted with WF-3681?

A4: Yes, several studies have investigated the impact of structural modifications on the activity of WF-3681. These studies revealed that the carboxylic acid functionality is crucial for activity, and the length of the side chain significantly influences potency. [] Additionally, the lipophilicity of both the benzene ring and the enol ether group were found to be important for enhancing inhibitory activity. []

Q5: Has WF-3681 demonstrated efficacy in in vivo models of diabetic complications?

A5: While WF-3681 itself has shown promising in vitro activity, a derivative, FR-62765, has been more extensively studied in vivo. [] In a rat model of diabetic neuropathy, FR-62765 effectively prevented sorbitol accumulation in the sciatic nerve and improved motor nerve conduction velocity. [] This suggests that aldose reductase inhibitors based on the structure of WF-3681 hold therapeutic potential for treating diabetic complications.

Q6: Are there any synthetic routes available for WF-3681?

A6: Yes, WF-3681 has been successfully synthesized through a total synthesis approach starting from (E)-5-phenyl-4-pentenol. [] An alternative and efficient synthetic route involving the aldol condensation of phenylpyruvates and ω-formylalkanoates has also been reported. [] These synthetic strategies provide access to WF-3681 and its analogs for further research and development.

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